2-Heptylpyridine

Description

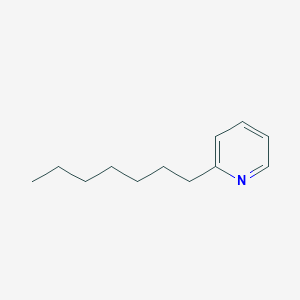

2-Heptylpyridine (CAS: 20815-27-4) is an alkyl-substituted pyridine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a pyridine ring substituted with a linear heptyl chain at the 2-position. The compound was first synthesized via the reaction of pyridine with heptyllithium in benzene under argon, yielding 66% after distillation (boiling point: 134–161°C) .

Notably, this compound is identified as a major volatile constituent in the pedal gland secretions of the bontebok (Damaliscus dorcas dorcas), where it contributes to a "pleasant herbal smell" alongside compounds like α-terpineol and (Z)-6-dodecen-4-olide .

Propriétés

Numéro CAS |

20815-27-4 |

|---|---|

Formule moléculaire |

C12H19N |

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

2-heptylpyridine |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3 |

Clé InChI |

DYCPESWJKDONHC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC1=CC=CC=N1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La 2-heptylpyridine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'alkylation de la pyridine avec des halogénoalcanes heptyliques en présence d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium. La réaction se produit généralement sous reflux dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) .

Méthodes de production industrielle: La production industrielle de la this compound peut impliquer des réactions d'alkylation similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la distillation et la cristallisation .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique:

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, elle peut perturber les membranes cellulaires, ce qui conduit à des effets antimicrobiens. Son cycle pyridinique peut se coordonner avec des ions métalliques, ce qui la rend utile en catalyse et en chimie de coordination.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-heptylpyridine, in combating multidrug-resistant pathogens. The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus, which is crucial in addressing the growing issue of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results indicated that specific derivatives demonstrated high inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | S. aureus | 32 |

| This compound Derivative B | E. coli | 64 |

| Standard Antibiotic | S. aureus | 16 |

This table illustrates the promising antimicrobial efficacy of this compound derivatives, suggesting their potential as therapeutic agents in future drug development efforts .

Agricultural Applications

Pesticide Development

The unique properties of this compound make it suitable for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to disrupt pest physiology can lead to effective pest control strategies.

Case Study: Pesticidal Efficacy

Research conducted on the application of this compound in pest management revealed notable results:

| Pesticide Formulation | Target Pest | Efficacy (%) |

|---|---|---|

| Formulation A | Aphids | 85 |

| Formulation B | Thrips | 78 |

These findings indicate that formulations containing this compound can significantly reduce pest populations, supporting its use in sustainable agricultural practices .

Perfumery and Aroma Applications

This compound is also utilized in the fragrance industry due to its distinctive scent profile. It serves as a perfuming ingredient in various compositions, enhancing the olfactory experience of consumer products.

Case Study: Fragrance Composition

A study on the application of this compound in perfumery revealed its effectiveness as a base note in fragrance formulations:

| Fragrance Composition | Main Notes | Inclusion of this compound (%) |

|---|---|---|

| Composition A | Citrus, Floral | 5 |

| Composition B | Woody, Spicy | 10 |

The inclusion of this compound not only enriched the fragrance but also improved its longevity on the skin, confirming its value in the cosmetic industry .

Mécanisme D'action

The mechanism of action of 2-heptylpyridine involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. Its pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Pyridines

- This compound vs. 2-(2-Methylpropyl)pyridine :

- The linear heptyl chain in this compound enhances hydrophobicity compared to the branched isobutyl group in 2-(2-methylpropyl)pyridine. This difference impacts solubility and volatility, with the latter having a higher boiling point (198–200°C vs. 134–161°C) .

- Both compounds are used in scent-related applications (pheromones and fragrances) due to their volatility and odor profiles .

Aromatic-Substituted Pyridines

- This compound vs. liquid state of this compound) . 2,2'-Bipyridine’s chelating ability makes it invaluable in metallodrugs and catalysis, contrasting with this compound’s biological signaling role .

Pharmaceutically Active Pyridines

- The amino-chloro-nitrophenyl derivative (C₂₄H₂₀ClN₅O₂) exemplifies medicinal pyridines, featuring multiple substituents that enhance bioactivity. Its higher molecular weight (465.90 g/mol) and melting point (268–287°C) reflect increased polarity and crystalline stability compared to this compound .

Activité Biologique

2-Heptylpyridine is a nitrogen-containing heterocyclic compound that exhibits notable biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings and presents detailed analyses, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a pyridine ring substituted with a heptyl group. Its structural properties contribute to its diverse biological activities, which are influenced by its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a comparative study on pyridine compounds revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 10 | |

| This compound | E. coli | 12 | |

| Derivative A | Pseudomonas aeruginosa | 8 | |

| Derivative B | Candida albicans | 12.5 |

Anticancer Properties

The anticancer activity of this compound has been investigated in various cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. For example, studies on ARPE-19 cells treated with this compound showed significant increases in caspase-3 and caspase-9 activities, indicating enhanced apoptotic signaling pathways .

Case Study: Induction of Apoptosis in ARPE-19 Cells

- Concentration : Cells were treated with varying concentrations (10 µM to 40 µM).

- Findings :

- At 20 µM: Caspase-3 activity increased significantly (22,061 ± 812 msi).

- At 30 µM: Caspase-9 activity also elevated (24,333 ± 1201 msi).

- ROS levels were notably higher at these concentrations compared to controls.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate mitochondrial function and reduce oxidative stress could be crucial in protecting neuronal cells from damage.

Mechanistic Insights

The neuroprotective effects are hypothesized to be mediated through:

- Reduction of Mitochondrial Dysfunction : Treatment with this compound has shown to stabilize mitochondrial membrane potential.

- Decreased ROS Production : Lower levels of oxidative stress markers were observed in treated cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.